An In-Depth Technical Guide to 4-Chloro-1H-indole-2-boronic acid: Properties, Stability, and Characterization
An In-Depth Technical Guide to 4-Chloro-1H-indole-2-boronic acid: Properties, Stability, and Characterization
Introduction: A Versatile but Unstable Building Block
4-Chloro-1H-indole-2-boronic acid (CAS No. 1256355-59-5) is a heterocyclic boronic acid that holds significant potential as a building block in medicinal chemistry and organic synthesis. Its utility lies in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the facile introduction of the 4-chloroindole-2-yl moiety into complex molecular architectures. This scaffold is of interest in the development of novel therapeutic agents.
However, researchers and drug development professionals must approach this reagent with a clear understanding of its inherent chemical nature. Like many 2-heterocyclic boronic acids, 4-Chloro-1H-indole-2-boronic acid is prone to decomposition, primarily through protodeboronation. This guide provides a comprehensive overview of its physical properties, addresses the critical issue of its stability with mechanistic insights, and outlines authoritative protocols for its characterization, offering a field-proven perspective for its successful application.
Core Physicochemical Properties
Direct experimental data for 4-Chloro-1H-indole-2-boronic acid is notably scarce in publicly available literature and commercial databases. This is often indicative of the compound's instability, which complicates its isolation and characterization in a pure, stable form. The following table summarizes its known and calculated properties. For context, data for the more stable N-Boc protected analog is included for comparison.
| Property | 4-Chloro-1H-indole-2-boronic acid | N-Boc-4-chloro-1H-indole-2-boronic acid (CAS 475102-11-5)[1][2][3][4][5] |
| CAS Number | 1256355-59-5[4][6] | 475102-11-5[1][2][3][5] |
| Molecular Formula | C₈H₇BClNO₂ | C₁₃H₁₅BClNO₄[1][2][3][5] |
| Molecular Weight | 195.41 g/mol | 295.53 g/mol [2][3][5] |
| Appearance | Data not publicly available; likely an off-white to beige solid. | Solid[2] |
| Melting Point | Data not publicly available. | 107-110 °C[1] |
| Boiling Point | Data not publicly available. | 238.87 °C (Predicted)[1] |
| Solubility | Data not publicly available. Expected to have some solubility in polar organic solvents like DMSO, DMF, and alcohols. | Data not publicly available.[3] |
| Stability | Inherently unstable; prone to decomposition. | Significantly more stable due to the electron-withdrawing Boc group. |
The Critical Challenge: Stability and Protodeboronation
The primary obstacle in the handling and application of 2-indole boronic acids is their susceptibility to degradation.[7] The principal decomposition pathway is protodeboronation , the cleavage of the C-B bond and its replacement with a C-H bond. This process can be catalyzed by acid or base and is often accelerated by heat.[8][9]
Mechanism of Protodeboronation
Understanding the mechanism is key to mitigating this unwanted side reaction. In acidic conditions, the reaction proceeds via an electrophilic substitution on the electron-rich indole ring. The boronic acid group is replaced by a proton, typically from an acid catalyst or residual water. The process can be visualized as a concerted, intermolecular metathesis via a four-membered ring transition state.[8][10]
Caption: Acid-Catalyzed Protodeboronation Mechanism.
Under basic conditions, the boronic acid exists as the more nucleophilic boronate species [Ar-B(OH)₃]⁻. The mechanism can then proceed through pathways involving unimolecular heterolysis to generate a transient aryl anion, which is subsequently protonated by the solvent.[9][11][12]
Causality and Field-Proven Insights for Handling
-
Expertise & Experience: The electron-rich nature of the indole ring system makes the C2 position particularly susceptible to electrophilic attack, including protonation, which initiates the protodeboronation cascade. The presence of the boronic acid group at this position creates an inherently fragile system.
-
Trustworthiness (Self-Validating System): To ensure the integrity of the reagent, it is imperative to use it as fresh as possible after synthesis or purchase. Before use in a critical reaction, its purity should be assessed by ¹H NMR to quantify the amount of the corresponding protodeboronated indole impurity.
-
Authoritative Grounding & Storage Recommendations:
-
Storage: Store at low temperatures (≤ -20°C) under an inert atmosphere (Argon or Nitrogen).[13]
-
Handling: Weigh and handle the solid quickly, minimizing exposure to atmospheric moisture and air. Avoid acidic or strongly basic conditions during workup unless a protodeboronation is intended.
-
Reaction Conditions: In Suzuki-Miyaura couplings, the choice of base and solvent is critical. While a base is required for transmetalation, prolonged reaction times at elevated temperatures can favor decomposition. The use of milder bases (e.g., K₃PO₄, K₂CO₃) and careful temperature control is advised.
-
Spectroscopic Characterization: A Predictive Analysis
While specific, published spectra for 4-Chloro-1H-indole-2-boronic acid are elusive, we can predict the expected features based on the known spectra of indole and related derivatives. These predictions serve as a guide for researchers to confirm the identity and purity of their material.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is the most powerful tool for assessing the integrity of the C-B bond. The presence of a signal for the C2-H proton (typically around 6.5 ppm in indole) would indicate protodeboronation.
-
N-H Proton: A broad singlet, typically downfield (> 8.0 ppm).
-
Aromatic Protons: The protons on the benzene portion of the indole ring (H5, H6, H7) will appear in the aromatic region (approx. 7.0-7.6 ppm). The chlorine at C4 will influence their chemical shifts. H7 will likely be a doublet, H5 will be a doublet, and H6 will be a triplet (or doublet of doublets).
-
C3-H Proton: A singlet or narrow multiplet expected around 6.8-7.2 ppm.
-
B(OH)₂ Protons: A broad singlet, which may exchange with residual water in the solvent and could be difficult to observe.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
C2-B Carbon: The most characteristic signal. The carbon atom attached to the boron will be significantly broadened due to the quadrupolar relaxation of the boron nucleus and may be difficult to observe or appear as a very broad, low-intensity signal. Its chemical shift would be highly deshielded.
-
Indole Carbons: The other seven carbon atoms of the indole ring will appear in the aromatic region (approx. 100-140 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic vibrations for the functional groups present:
-
O-H Stretch (Boronic Acid): A very broad and strong absorption band from ~3200 to 3600 cm⁻¹.
-
N-H Stretch (Indole): A sharp to moderately broad peak around 3400 cm⁻¹.
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several sharp bands in the 1450-1620 cm⁻¹ region.
-
B-O Stretch: A strong, characteristic band typically found in the 1310-1380 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
Mass Spectrometry (MS)
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the exact mass of the compound (C₈H₇BClNO₂).
-
Isotopic Pattern: A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.
-
Fragmentation: Common fragmentation pathways would include the loss of water (H₂O) and the boronic acid group [B(OH)₂].
Authoritative Protocols for Physical Property Determination
For any research or development program, especially those intended for regulatory submission, physical properties must be determined using standardized, validated methods. The following protocols are based on internationally recognized OECD Guidelines.
Melting Point Determination
The melting point provides a quick assessment of purity. This protocol follows the principles of OECD Guideline 102 .[2][12][14][15]
Methodology: Capillary/Metal Block Method
-
Sample Preparation: Ensure the sample is thoroughly dried. Finely powder the substance.
-
Loading: Pack the powdered sample into a capillary tube to a height of 2-4 mm.
-
Apparatus: Place the capillary tube into a calibrated melting point apparatus with a heated metal block.
-
Heating: Heat the block at a rapid rate to approximately 10°C below the expected melting point.
-
Determination: Decrease the heating rate to approximately 1°C per minute.
-
Recording: Record the temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears. The melting range is reported.
Caption: Workflow for Melting Point Determination (OECD 102).
Water Solubility
This protocol is based on the flask method described in OECD Guideline 105 , suitable for substances with solubilities above 10⁻² g/L.[8][9][11][10][16]
Methodology: Flask Method
-
Equilibration: Add an excess amount of the solid compound to a known volume of distilled water in a flask.
-
Stirring: Agitate the mixture at a constant, controlled temperature (e.g., 20°C) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Phase Separation: Allow the mixture to settle. Separate the aqueous phase from the undissolved solid by centrifugation or filtration.
-
Analysis: Determine the concentration of the compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV).
-
Replication: Repeat the experiment at least twice to ensure reproducibility.
Caption: Workflow for Water Solubility Determination (OECD 105).
Partition Coefficient (LogP)
The n-octanol/water partition coefficient (LogP or Pow) is a critical parameter for predicting a drug's pharmacokinetic properties. This protocol follows the OECD Guideline 107, Shake Flask Method .[1][17][18][19]
Methodology: Shake Flask Method
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.
-
Preparation: Prepare a stock solution of the compound in n-octanol. Add this to a vessel containing the aqueous phase.
-
Equilibration: Shake the vessel vigorously until equilibrium is reached.
-
Phase Separation: Separate the n-octanol and water layers by centrifugation.
-
Analysis: Determine the concentration of the compound in each phase by a suitable analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. Report the value as LogP.
Conclusion
4-Chloro-1H-indole-2-boronic acid is a valuable synthetic intermediate whose successful use is critically dependent on acknowledging and managing its inherent instability. While a complete, publicly available dataset of its physical properties is lacking, a thorough understanding of its chemical class allows for predictive characterization and the implementation of sound handling and storage protocols. The primary degradation pathway, protodeboronation, necessitates that the material be stored under inert, cold, and dry conditions and used with carefully chosen reaction parameters. For definitive characterization and to ensure the quality of starting material, researchers should rely on standardized protocols, such as the OECD guidelines outlined herein, to generate reliable physical property data.
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